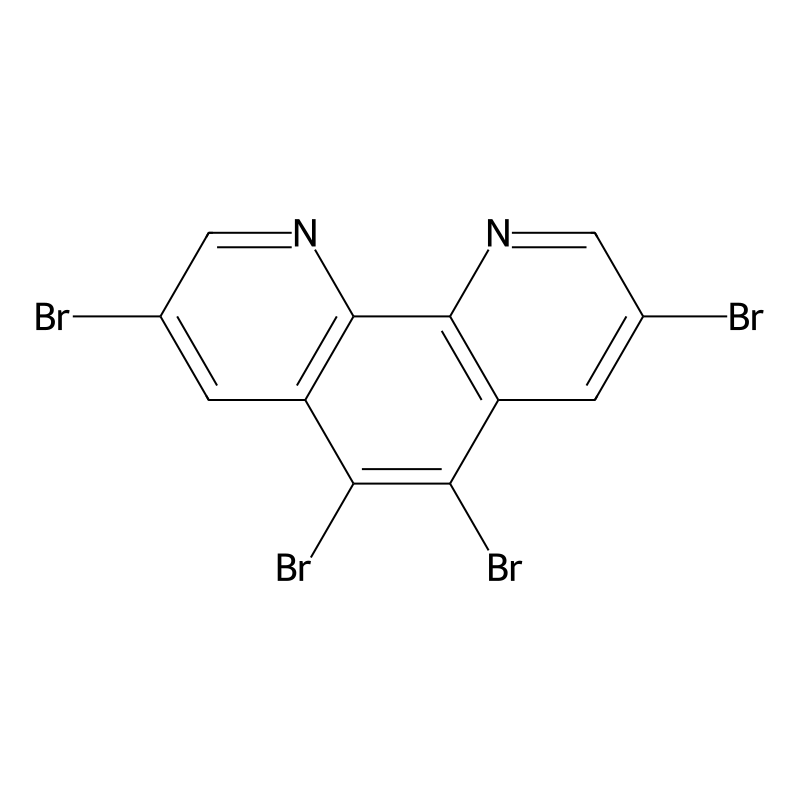

3,5,6,8-Tetrabromo-1,10-phenanthroline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5,6,8-Tetrabromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, characterized by the presence of four bromine atoms attached to the phenanthroline structure. Its chemical formula is and it is recognized for its unique coordination properties with transition metals, making it significant in various chemical applications. The compound exhibits a planar structure typical of phenanthroline derivatives, which contributes to its ability to form chelates with metal ions.

- As TBr-phen is primarily used as a ligand, its mechanism of action revolves around complex formation with metal ions. The electron-rich nitrogen atoms in the phenanthroline core donate lone pairs of electrons to the metal ion, forming coordination bonds. The specific interactions and properties of the resulting complex depend on the metal involved [].

Metal Chelation

Due to the presence of four bromine atoms and two nitrogen atoms, 3,5,6,8-Tetrabromo-1,10-phenanthroline has the potential to act as a chelating agent. Chelating agents form strong complexes with metal ions. This property could be valuable in various research applications, such as separating and purifying metals or studying metal-ion interactions in biological systems .

Supramolecular Chemistry

The rigid structure and aromatic character of 3,5,6,8-Tetrabromo-1,10-phenanthroline make it a candidate building block for supramolecular assemblies. Supramolecular chemistry deals with the design and study of structures formed by intermolecular interactions. Researchers could explore using 3,5,6,8-Tetrabromo-1,10-phenanthroline to create novel functional materials with specific properties .

Organic Optoelectronics

The aromatic rings and bromine atoms in 3,5,6,8-Tetrabromo-1,10-phenanthroline might contribute to interesting electronic properties. Researchers could investigate its potential applications in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic solar cells .

- Cross-Coupling Reactions: This compound can be utilized in Sonogashira and Negishi coupling reactions. For instance, when reacted with phenylacetylene in the presence of specific catalysts, the yield of the desired product can be significantly enhanced .

- Metal Coordination: The tetrabromophenanthroline can coordinate with transition metals such as ruthenium and palladium, forming complexes that are useful in catalysis and materials science .

Research has indicated that 3,5,6,8-tetrabromo-1,10-phenanthroline exhibits biological activity that may be relevant for medicinal chemistry. Its metal complexes have shown potential as:

- Anticancer Agents: Some studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms involving metal ion interactions.

- Antimicrobial Properties: The coordination complexes formed with transition metals may exhibit enhanced antimicrobial activity compared to their non-complexed forms.

The synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline typically involves bromination of 1,10-phenanthroline under controlled conditions. Common methods include:

- Bromination in Nitrogen Atmosphere: Using bromine in a solvent such as nitrobenzene at elevated temperatures (around 130°C) to achieve selective bromination .

- Use of Sulfur Compounds: Employing sulfur monochloride or sulfur dichloride as catalysts during bromination has been reported to facilitate the formation of tetrabromophenanthroline from phenanthroline derivatives .

3,5,6,8-Tetrabromo-1,10-phenanthroline finds applications across various fields:

- Catalysis: It serves as a ligand in catalysis for organic transformations.

- Material Science: The compound is used in the development of functional materials due to its electronic properties.

- Analytical Chemistry: It is employed in analytical methods for detecting metal ions.

Studies on the interactions of 3,5,6,8-tetrabromo-1,10-phenanthroline with different metal ions have shown that:

- The compound forms stable chelate complexes with metals such as copper and nickel.

- These interactions can alter the electronic properties of both the ligand and the metal ion involved.

Such studies are crucial for understanding its potential applications in areas like sensor technology and catalysis.

Several compounds are structurally similar to 3,5,6,8-tetrabromo-1,10-phenanthroline. Below is a comparison highlighting its uniqueness:

| Compound Name | Bromination Pattern | Unique Features |

|---|---|---|

| 1,10-Phenanthroline | None | Base structure for derivatives |

| 3-Bromo-1,10-Phenanthroline | One bromine atom | Less reactive than tetrabrominated variants |

| 3,8-Dibromo-1,10-Phenanthroline | Two bromine atoms | Increased reactivity; fewer coordination sites |

| 3,5-Dibromo-1,10-Phenanthroline | Two bromine atoms | Similar reactivity but less complex |

| 3,5,6-Tribromo-1,10-Phenanthroline | Three bromine atoms | Intermediate reactivity; more versatile |

3,5,6,8-Tetrabromo-1,10-phenanthroline stands out due to its four bromine substituents which enhance its reactivity and coordination capabilities compared to other derivatives. This makes it particularly valuable in synthetic chemistry and material applications.

Single-crystal X-ray diffraction represents the most definitive method for determining the molecular structure and packing arrangements of tetrabrominated phenanthroline derivatives. While comprehensive crystallographic data specifically for 3,5,6,8-tetrabromo-1,10-phenanthroline remains limited in the literature, extensive studies on related brominated phenanthroline compounds provide valuable structural insights [1] [2].

The crystal structure of 2,9-dibromo-1,10-phenanthroline has been determined, revealing an orthorhombic crystal system with space group Pna21 and unit cell parameters of a = 19.6816(9) Å, b = 4.6554(2) Å, c = 11.8795(6) Å, with a unit cell volume of 1088.47(9) ų [3]. The structure demonstrates that all bond lengths and angles are within normal ranges for aromatic nitrogen heterocycles, with the bromine substitution pattern significantly influencing the molecular packing through π-π stacking interactions [3].

Structural analysis of brominated phenanthroline derivatives consistently reveals that the presence of bromine atoms introduces steric effects that can distort the planar geometry of the phenanthroline framework. For instance, in 4,5-dibromophenanthrene, the presence of two large bromine atoms in the bay region significantly distorts the molecule from planarity, with the mean planes of the two terminal rings twisted away from each other by 28.51(14)° [4]. The torsion angle between the two C-Br bonds measures 74.70(14)°, and the distance between the two bromine atoms is 3.2777(13) Å [4].

The crystallographic study of 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline provides additional insights into the structural consequences of bromine substitution. The compound crystallizes in the monoclinic system with space group Pc, unit cell parameters a = 4.6628(8) Å, b = 8.7980(15) Å, c = 13.1347(19) Å, β = 101.342(5)°, Z = 2, and V = 528.31(15) ų [2]. The structure confirms that bromination reactions predominantly occur at the C6 position, with N-H···Br hydrogen bonds playing important roles in intermolecular connections [2].

Nuclear Magnetic Resonance Spectroscopy for Positional Isomer Identification

Nuclear magnetic resonance spectroscopy serves as an essential tool for identifying positional isomers of brominated phenanthroline derivatives and establishing their substitution patterns. The technique provides detailed information about the chemical environment of both protons and carbon atoms, enabling precise structural assignments [5] [6].

¹H and ¹³C Nuclear Magnetic Resonance Signatures

The ¹H Nuclear Magnetic Resonance spectrum of 3,5,6,8-tetrabromo-1,10-phenanthroline in CDCl₃ exhibits remarkable simplicity due to the symmetrical nature of the tetrabrominated substitution pattern [5]. The spectrum displays only two distinct signals: a doublet at δ 8.920 ppm (J = 2.2 Hz) integrating for 2H, and another doublet at δ 9.190 ppm (J = 2 Hz) integrating for 2H [5]. This highly simplified spectrum arises from the symmetrical arrangement of bromine atoms, which renders equivalent protons at positions 2 and 9, as well as positions 4 and 7 [5].

The chemical shift values observed for the tetrabromo derivative are significantly downfield compared to the parent 1,10-phenanthroline, reflecting the electron-withdrawing effect of the four bromine substituents [5]. The coupling constants of 2.2 Hz and 2 Hz indicate meta-coupling between aromatic protons, which is characteristic of the phenanthroline framework [5].

In contrast, the ¹H Nuclear Magnetic Resonance spectrum of 3,5,8-tribromo-1,10-phenanthroline demonstrates greater complexity due to the asymmetrical substitution pattern [5]. The spectrum displays multiple signals: a doublet of doublets at δ 7.748 ppm (J = 8.8 Hz, 4.2 Hz) for 1H, another doublet of doublets at δ 8.765 ppm (J = 8.8 Hz, 1.6 Hz) for 1H, a doublet at δ 8.928 ppm (J = 2 Hz) for 1H, and a multiplet at δ 9.201 ppm integrating for 2H [5].

The ¹³C Nuclear Magnetic Resonance spectra of brominated phenanthroline derivatives provide complementary structural information by revealing the carbon framework and the effects of bromine substitution on carbon chemical shifts [5]. The electron-withdrawing nature of bromine atoms typically causes downfield shifts in the ¹³C spectrum, particularly for carbons directly bonded to bromine or in ortho positions [5].

Vibrational Spectroscopy (Fourier Transform Infrared) of Bromine-Substituted Frameworks

Fourier Transform Infrared spectroscopy provides valuable information about the vibrational modes of brominated phenanthroline derivatives, allowing for the identification of characteristic functional groups and the assessment of structural changes upon bromine substitution [7] [8].

The FT-IR spectrum of 3,5,6,8-tetrabromo-1,10-phenanthroline exhibits several characteristic absorption bands [6]. The aromatic C-H stretching vibrations appear at 3022 cm⁻¹, which is slightly lower than the corresponding band in the parent phenanthroline (3026 cm⁻¹) [6]. The C=C stretching vibrations of the aromatic rings are observed at 1577 cm⁻¹, showing a slight downfield shift compared to unsubstituted phenanthroline (1587 cm⁻¹) [6].

The C=N stretching vibrations, characteristic of the pyridine rings in the phenanthroline framework, appear at 1472 cm⁻¹ in the tetrabromo derivative, significantly lower than in the parent compound (1501 cm⁻¹) [6]. This substantial shift reflects the electron-withdrawing effect of the four bromine substituents, which reduces the electron density in the aromatic system [6].

A distinctive feature of the tetrabromo derivative is the presence of C-Br stretching vibrations at 825 cm⁻¹, which is absent in the parent phenanthroline [6]. The out-of-plane bending vibrations of aromatic C-H bonds appear at 730 cm⁻¹, consistent with the substitution pattern [6].

Comparative analysis of the FT-IR spectra of brominated phenanthroline derivatives reveals systematic trends related to the degree of bromination. The progressive addition of bromine atoms leads to systematic shifts in the key vibrational frequencies, with the C=N stretching frequency showing the most pronounced changes [6]. The 3,5,8-tribromo derivative shows intermediate values (C=N stretch at 1480 cm⁻¹), while the 3,6-dibromo derivative exhibits frequencies (C=N stretch at 1492 cm⁻¹) closer to the parent compound [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure and fragmentation pathways of brominated phenanthroline derivatives. The technique is particularly valuable for confirming molecular formulas and understanding the stability of various structural fragments [9] [10].

The mass spectrum of 3,5,6,8-tetrabromo-1,10-phenanthroline displays a characteristic molecular ion peak at m/z 495.79, corresponding to the molecular formula C₁₂H₄Br₄N₂ [9]. The most distinctive feature of the mass spectrum is the complex isotope pattern arising from the presence of four bromine atoms. Bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, with approximately equal natural abundances, resulting in a complex multiplet for the molecular ion peak [9].

The fragmentation pattern of tetrabrominated phenanthroline derivatives typically involves sequential loss of bromine atoms through alpha-cleavage at C-Br bonds [9]. The base peak commonly corresponds to fragments formed after partial debromination, with the phenanthroline core remaining intact [9]. Common fragmentation pathways include the loss of single bromine atoms (M-79/81), the loss of two bromine atoms (M-158/160/162), and the formation of phenanthroline core fragments [9].

Studies of related brominated phenanthroline metal complexes using collision-activated dissociation mass spectrometry reveal that the dominant dissociation routes involve the cleavage of metal-ligand bonds rather than fragmentation of the brominated phenanthroline framework [9]. This observation suggests that the tetrabrominated phenanthroline ligand maintains considerable structural integrity under mass spectrometric conditions [9].

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive